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molecular formula C13H8N2O3 B8813526 5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde

5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde

Cat. No. B8813526
M. Wt: 240.21 g/mol
InChI Key: BHLAFAUALUGNSA-UHFFFAOYSA-N
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Patent
US08710221B2

Procedure details

A 5:2 v/v solvate mixture of Dimethyl sulfoxide (DMSO) and H2O (1400 mL) was degassed for 30 min at ambient temperature using nitrogen. Under an atmosphere of nitrogen, 5-formylfuran-2-ylboronic acid ((VIa); 26.8 g, 193 mmol) was added into this mixture and dissolved. [HP(t-Bu)3]BF4 (840 mg, 2.94 mmol) and palladium acetate (Pd(OAc)2, 680 mg, 2.94 mmol) was added and the mixture was stirred at ambient temperature for 20 min. Then, potassium acetate (AcOK, 18.8 g, 192 mmol) was added into the reactor and was stirred for 20 min. 6-Iodoquinazolin-4(3H)-one ((Va); 40 g, 147 mmol) was added. Then the reaction mixture was heated to 80±5° C. (internal temperature). Upon completion of the reaction (HPLC), the reaction mixture was hot-filtered, then hot water (400 mL, 80±5° C.) was added into the filtrate. This was slowly cooled to 0-15° C. (solid started to precipitate at 70° C. (internal temperature)) and was then filtered. The filter cake was washed with H2O (80 mL), then with MeCN (60 mL), and dried in vacuo at 60±5° C. for 6 h to provide 5-(4-oxo-3,4-dihydroquinazolin-6-yl)-furan-2-carbaldehyde ((IX); 34.6 g, 144 mmol) with 99.7% HPLC purity in 97.6% HPLC yield. 1H NMR (300 MHz, d6-DMSO): δ 7.47 (d, J=3.8 Hz, 1H), 7.69 (d, J=3.8 Hz, 1H), 7.77 (d, J =8.6 Hz, 1H), 8.17 (s, 1H), 8.27 (dd, J=8.6, 2.1 Hz, 1H), 8.52 (d, J=2.1 Hz, 1H), 9.66 (s, 1H); 13C NMR (75 MHz, CDCl3): δ 110.5, 122.6, 123.9, 126.0, 127.5, 129.0, 131.4, 147.1, 150.1, 152.7, 157.6, 161.2, 178.8; ESI-MS, Pos: [M+H]+m/z 241; IR (cm−1): 1713, 1671, 1604, 1462; m.p.: 267° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
[HP(t-Bu)3]BF4
Quantity
840 mg
Type
reactant
Reaction Step Three
Quantity
680 mg
Type
catalyst
Reaction Step Three
Name
potassium acetate
Quantity
18.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH:5]([C:7]1[O:11][C:10](B(O)O)=[CH:9][CH:8]=1)=[O:6].C([O-])(=O)C.[K+].I[C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][NH:25][C:24]2=[O:31]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[O:31]=[C:24]1[C:23]2[C:28](=[CH:29][CH:30]=[C:21]([C:10]3[O:11][C:7]([CH:5]=[O:6])=[CH:8][CH:9]=3)[CH:22]=2)[N:27]=[CH:26][NH:25]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O
Step Three
Name
[HP(t-Bu)3]BF4
Quantity
840 mg
Type
reactant
Smiles
Name
Quantity
680 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
potassium acetate
Quantity
18.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
IC=1C=C2C(NC=NC2=CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 30 min at ambient temperature
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
was stirred for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was heated to 80±5° C. (internal temperature)
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction (HPLC)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was hot-filtered
ADDITION
Type
ADDITION
Details
hot water (400 mL, 80±5° C.) was added into the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
This was slowly cooled to 0-15° C.
CUSTOM
Type
CUSTOM
Details
(solid started to precipitate at 70° C. (internal temperature))
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The filter cake was washed with H2O (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with MeCN (60 mL), and dried in vacuo at 60±5° C. for 6 h
Duration
6 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144 mmol
AMOUNT: MASS 34.6 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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